
hedychilactone D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hedychilactone D is a labdane diterpenoid that is 7,11,13-labdatrien-16,15-olide substituted by a hydroxy group at position 7 and an oxo group at position 6. Isolated from the rhizomes of Hedychium spicatum, it exhibits cytotoxicity against the Colo-205 (Colo-cancer), A-431 (skin cancer), MCF-7 (breast cancer), A-549 (lung cancer) and Chinese hamster ovary cells (CHO). It has a role as a metabolite and an antineoplastic agent. It is a labdane diterpenoid, a butenolide, an enol, an enone and a member of octahydronaphthalenes.
Applications De Recherche Scientifique
Cytotoxic Activity
Research indicates that Hedychilactone D exhibits significant cytotoxic properties against various cancer cell lines. A study reported its activity against the MCF-7 breast cancer cell line, where it demonstrated an IC50 value indicating moderate cytotoxicity . Further investigations revealed that this compound and related compounds from Hedychium species showed substantial antiproliferative effects against human lung adenocarcinoma (A549) cells, with IC50 values ranging from 0.52 to 1.22 μM .
Case Study: Cytotoxicity Profile
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
This compound | MCF-7 | Moderate | |
This compound | A549 | 0.52 | |
Coronarin D | A549 | 0.92 |
Anti-inflammatory Properties
This compound also demonstrates anti-inflammatory effects. Studies have shown that extracts containing this compound can inhibit nitric oxide production in lipopolysaccharide-activated macrophages, suggesting a potential mechanism for reducing inflammation . This property aligns with traditional uses of Hedychium species in herbal medicine for treating inflammatory conditions.
Case Study: Inhibition of Inflammatory Mediators
Antidiabetic Potential
Recent studies have explored the antidiabetic potential of Hedychium coronarium extracts, which contain this compound. Animal models treated with these extracts showed improved glucose tolerance and enhanced insulin secretion, indicating a possible role in managing diabetes . This suggests that this compound could contribute to the overall efficacy of these extracts in metabolic disorders.
Case Study: Antidiabetic Effects
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for isolating and characterizing hedychilactone D from natural sources?
- Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or high-performance liquid chromatography (HPLC). Structural elucidation relies on spectroscopic methods: nuclear magnetic resonance (NMR) for determining carbon and hydrogen frameworks (1H, 13C, DEPT, and 2D NMR) and mass spectrometry (MS) for molecular weight confirmation . Purity validation requires analytical HPLC or thin-layer chromatography (TLC) with appropriate solvent systems. For novel derivatives, X-ray crystallography may supplement structural confirmation .
Q. How can researchers confirm the stereochemistry of this compound using experimental data?
- Answer : Stereochemical assignments are achieved via NOESY/ROESY NMR experiments to identify spatial proximities of protons. Circular dichroism (CD) spectroscopy or computational methods (e.g., density functional theory (DFT) calculations) can corroborate absolute configurations. Comparative analysis with known analogs (e.g., hedychilactones A/B) is critical for validating stereochemical differences .
Q. What in vitro bioassays are commonly employed to evaluate the biological activity of this compound?
- Answer : Standard assays include:
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory activity : Inhibition of NO production in LPS-induced macrophages.
- Enzyme inhibition : Acetylcholinesterase (AChE) or carboxylesterase assays via spectrophotometric methods.
Docking studies (e.g., AutoDock Vina) may predict binding affinities to target enzymes, guiding experimental validation .
Advanced Research Questions
Q. How should researchers address contradictory bioactivity results for this compound across different studies?
- Answer : Contradictions may arise from variations in:
- Compound purity : Validate via HPLC and NMR. Impurities ≥5% can skew bioactivity .
- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentrations).
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p < 0.05). Replicate experiments in triplicate and report confidence intervals .
Q. What strategies optimize the total synthesis of this compound to improve yield and scalability?
- Answer : Key steps include:
- Ring-closing metathesis (RCM) : For constructing the lactone core.
- Asymmetric catalysis : Chiral ligands (e.g., Sharpless epoxidation catalysts) to control stereocenters.
- Protecting group strategy : Use tert-butyldimethylsilyl (TBS) groups for hydroxyl protection.
Process optimization via Design of Experiments (DoE) can identify critical parameters (temperature, catalyst loading) .
Q. How can computational methods reconcile discrepancies between predicted and experimental binding affinities of this compound?
- Answer : Refine docking results by:
- Molecular dynamics (MD) simulations : Assess ligand-protein stability over 100+ ns trajectories.
- Binding free energy calculations : Use MM-PBSA/GBSA methods.
- Solvent effects : Include explicit water molecules in docking grids.
Validate with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What experimental designs mitigate the low bioavailability of this compound in pharmacological studies?
- Answer : Strategies include:
- Prodrug synthesis : Esterification of hydroxyl groups to enhance lipophilicity.
- Nanocarrier systems : Liposomal or polymeric nanoparticles for targeted delivery.
- Pharmacokinetic profiling : LC-MS/MS to monitor plasma concentration-time curves in animal models. Adjust dosing regimens based on half-life (t1/2) and AUC calculations .
Q. How do researchers validate the ecological relevance of this compound’s allelopathic effects observed in vitro?
- Answer : Transition from in vitro (e.g., Raphanus raphanistrum seed inhibition assays) to in vivo models:
- Soil incorporation studies : Evaluate phytotoxicity in greenhouse settings.
- Microbial degradation assays : Monitor compound stability via LC-MS.
- Field trials : Assess non-target species impacts using ecological diversity indices .
Q. Methodological Best Practices
- Data Reproducibility : Document all experimental parameters (e.g., NMR spectrometer frequency, collision energy in MS) to enable replication .
- Ethical Reporting : Disclose conflicts of interest and funding sources per ICMJE guidelines .
- Literature Integration : Cite primary sources for known compounds and provide full spectral data for novel derivatives .
Propriétés
Formule moléculaire |
C20H26O4 |
---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
3-[(E)-2-[(1R,4aS,8aR)-3-hydroxy-2,5,5,8a-tetramethyl-4-oxo-4a,6,7,8-tetrahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one |
InChI |
InChI=1S/C20H26O4/c1-12-14(7-6-13-10-15(21)24-11-13)20(4)9-5-8-19(2,3)18(20)17(23)16(12)22/h6-7,10,14,18,22H,5,8-9,11H2,1-4H3/b7-6+/t14-,18-,20+/m0/s1 |
Clé InChI |
CGTQDMWGKOVCFZ-TYUXXYNOSA-N |
SMILES isomérique |
CC1=C(C(=O)[C@@H]2[C@@]([C@H]1/C=C/C3=CC(=O)OC3)(CCCC2(C)C)C)O |
SMILES canonique |
CC1=C(C(=O)C2C(CCCC2(C1C=CC3=CC(=O)OC3)C)(C)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.